3,4-Dimethylaniline hydrochloride

aqueous solubility salt formation reaction medium compatibility

3,4-Dimethylaniline hydrochloride (CAS 7356-54-9) delivers decisive advantages over the free base: substantially enhanced aqueous solubility enables homogeneous aqueous-phase reactions critical for riboflavin (vitamin B2) intermediate preparation, electrochemical polymerization of conducting polyanilines, and diazotization for azo dye synthesis. The hydrochloride form ensures superior storage stability and convenient handling. High-purity material (≥95%) minimizes impurity carryover, essential for pharmaceutical intermediate applications and analytical reference standards (Dexmedetomidine Impurity 55 / Medetomidine Impurity 32). Choose the salt form engineered for reproducibility.

Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
CAS No. 7356-54-9
Cat. No. B1281035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylaniline hydrochloride
CAS7356-54-9
Molecular FormulaC8H12ClN
Molecular Weight157.64 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)C.Cl
InChIInChI=1S/C8H11N.ClH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H
InChIKeyOYZCOOMMDVDZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylaniline Hydrochloride (CAS 7356-54-9): Technical Baseline and Procurement Context


3,4-Dimethylaniline hydrochloride (CAS 7356-54-9), with molecular formula C8H12ClN and molecular weight 157.64 g/mol, is the hydrochloride salt of 3,4-dimethylaniline (free base CAS 95-64-7) [1]. As a member of the xylidine family of aromatic amines, the free base exists as a crystalline solid (m.p. 49–51°C, b.p. 226°C) with low water solubility (<1 g/L at 24°C) . Conversion to the hydrochloride salt enhances aqueous solubility and improves handling characteristics, making it a preferred form for aqueous reaction systems, pharmaceutical intermediate preparation, and analytical standard applications .

Why 3,4-Dimethylaniline Hydrochloride Cannot Be Freely Substituted by Free Base or Isomeric Salts


Substituting 3,4-dimethylaniline hydrochloride with its free base or other xylidine hydrochloride isomers introduces measurable risks to experimental reproducibility and process outcomes. The free base (CAS 95-64-7) exhibits water solubility below 1 g/L, whereas the hydrochloride salt provides substantially enhanced aqueous solubility required for homogeneous aqueous-phase reactions, enzymatic assays, and certain polymerization conditions . Isomeric xylidine hydrochlorides (2,3-; 2,4-; 2,5-; 2,6-; 3,5-) differ in methyl group positioning, which directly impacts regioselectivity in electrophilic aromatic substitution, steric accessibility in cross-coupling reactions, and electronic effects on amine nucleophilicity . Furthermore, the hydrochloride form confers distinct storage stability and hygroscopicity profiles compared to the free base, affecting long-term inventory reliability in regulated laboratory environments .

3,4-Dimethylaniline Hydrochloride (CAS 7356-54-9): Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base for Aqueous Reaction Systems

3,4-Dimethylaniline hydrochloride demonstrates a fundamental physicochemical differentiation from its free base counterpart in aqueous solubility. The free base 3,4-dimethylaniline (CAS 95-64-7) exhibits water solubility below 1 g/L at 24°C, classifying it as poorly water-soluble . In contrast, the hydrochloride salt form enables dissolution in aqueous media, a critical requirement for electrochemical polymerization in aqueous acid solutions where ring-substituted dimethylanilines are oxidized to produce soluble conducting polyanilines with conductivity values in the range of 10⁻¹ to 10⁻⁷ S cm⁻¹ depending on preparation conditions [1].

aqueous solubility salt formation reaction medium compatibility

Purity Specification Differentiation: HPLC-Verified 98% Grade vs. Standard 95% Technical Grade

Commercially available 3,4-dimethylaniline hydrochloride is supplied at multiple purity tiers, with measurable implications for application suitability. Standard technical grade material is offered at 95% purity, as documented by multiple vendors including Sigma-Aldrich and Bidepharm . In contrast, higher-purity analytical grade material (>98.0% by HPLC/T) is available from suppliers such as TCI, providing enhanced lot-to-lot consistency for applications requiring stringent impurity control .

purity specification HPLC pharmaceutical intermediate analytical grade

Synthetic Precursor Yield Optimization: Free Base Synthesis Yield Benchmarks for Cost Modeling

The free base precursor (3,4-dimethylaniline) synthesis yields provide critical benchmarks for cost modeling when sourcing the hydrochloride salt. Organic Syntheses reports a 79% yield for 3,4-dimethylaniline synthesis via reduction of the corresponding nitro compound, with the product isolated by distillation at 116–118°C/22–25 mmHg followed by recrystallization from petroleum ether [1]. Alternative synthetic routes demonstrate yield ranges of 70–79% via the Schmidt reaction from 3,4-dimethylbenzoic acid, while the Snyder reaction yields only 40–43%, highlighting route-dependent economic considerations [2].

synthesis yield catalytic hydrogenation process chemistry cost estimation

Regioselective Structural Differentiation: 3,4-Dimethyl Substitution Pattern vs. Alternative Xylidine Isomers

The 3,4-dimethyl substitution pattern confers distinct electronic and steric properties compared to alternative xylidine isomers. The vicinal methyl groups at positions 3 and 4 create a unique electron density distribution on the aromatic ring that influences both the nucleophilicity of the amine nitrogen and the regioselectivity of electrophilic aromatic substitution [1]. This substitution pattern differs fundamentally from 2,3-xylidine (ortho-vicinal), 2,4-xylidine (ortho-para), and 3,5-xylidine (meta,meta) isomers, each presenting different steric environments around the amine group and distinct reactivity profiles .

regioselectivity isomer purity electrophilic substitution cross-coupling

Catalytic Hydrogenation Selectivity: 100% Conversion and Selectivity for Free Base Synthesis

The synthesis of 3,4-dimethylaniline (free base precursor) via catalytic hydrogenation of 3,4-dimethylnitrobenzene using modified Raney nickel catalyst achieves quantitative conversion and selectivity. Under optimized conditions (methanol solvent, 1.0 mol/L initial nitrobenzene concentration, 7% catalyst loading relative to substrate mass, 60°C, 0.5 MPa H2 pressure, 40-minute reaction time), both conversion of 3,4-dimethylnitrobenzene and selectivity toward 3,4-dimethylaniline reach 100% [1].

catalytic hydrogenation selectivity nitro reduction process efficiency

Solvent-Free Imine Formation: 93% Yield Using 3,4-Dimethylaniline Free Base

3,4-Dimethylaniline free base demonstrates high reactivity in solvent-free condensation reactions, achieving 93% isolated yield in imine formation with o-vanillin. Under neat conditions with equimolar reactants (5.0 mmol each) and 30 minutes of mechanical mixing, the reaction produces (E)-2-methoxy-6-((p-tolylimino)methyl)phenol in 93% yield after recrystallization from hexanes [1].

imine synthesis green chemistry solvent-free reaction condensation yield

3,4-Dimethylaniline Hydrochloride (CAS 7356-54-9): Evidence-Backed Application Scenarios for Procurement Planning


Pharmaceutical Intermediate: Riboflavin (Vitamin B2) Precursor Synthesis

3,4-Dimethylaniline serves as a critical intermediate in the manufacture of riboflavin (vitamin B2). The compound undergoes reaction with D-ribose to form N-(3,4-dimethylphenyl)-D-1-ribitylamine (ribitylxylidine), a key precursor in the vitamin B2 synthetic pathway [1]. This established pharmaceutical application requires high-purity material (>98% by HPLC) to ensure minimal impurity carryover into the final vitamin product, making the hydrochloride salt form preferable for aqueous reaction conditions during reductive amination steps .

Conducting Polymer Synthesis: Electrochemical Polymerization in Aqueous Acid Media

Ring-substituted dimethylanilines undergo electrochemical polymerization in aqueous acid solutions to produce soluble conducting polyanilines, with conductivity values ranging from 10⁻¹ to 10⁻⁷ S cm⁻¹ depending on polymerization conditions [1]. The hydrochloride salt of 3,4-dimethylaniline provides the requisite aqueous solubility for these electrochemical processes, whereas the free base would necessitate organic co-solvents that may alter polymerization kinetics or film morphology . This application is particularly relevant for research groups developing conductive polymer coatings, sensors, and organic electronic materials.

Dye and Pigment Intermediate: Azo Coupling Precursor

3,4-Dimethylaniline serves as a diazo component in the synthesis of azo dyes and pigments used in textiles, inks, and plastics [1]. The 3,4-dimethyl substitution pattern on the aromatic ring modulates the absorption wavelength of the resulting azo chromophore, producing distinct color properties compared to dyes derived from alternative xylidine isomers . The hydrochloride salt form facilitates diazotization in aqueous hydrochloric acid media, the standard industrial condition for azo coupling reactions.

Analytical Reference Standard: Pharmaceutical Impurity Profiling

3,4-Dimethylaniline (free base, CAS 95-64-7) is cataloged as Dexmedetomidine Impurity 55 and Medetomidine Impurity 32, serving as a certified reference standard for impurity profiling in pharmaceutical quality control [1]. The hydrochloride salt (CAS 7356-54-9) provides a stable, easily weighable solid form suitable for preparing analytical standard solutions. High-purity material (>98.0% by HPLC/T) is essential for accurate quantification in HPLC-UV and LC-MS methods used for regulatory submission and batch release testing .

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